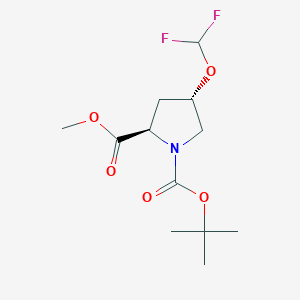

1-tert-butyl 2-methyl (2R,4S)-4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate

Description

Historical Context and Significance of Fluorinated Heterocycles

The development of fluorinated heterocycles represents a cornerstone in modern medicinal and synthetic chemistry. The history of fluorinated heterocyclic compounds dates to the early 20th century, with Alexander Borodin’s pioneering work in 1862 on halogen exchange reactions to synthesize organofluorine compounds. By the 1950s, advancements in fluorination methods catalyzed breakthroughs, such as the synthesis of 5-fluorouracil, an anticancer agent that remains clinically relevant. Fluorinated heterocycles gained further prominence with the discovery of fluoroquinolone antibiotics in the 1970s, exemplified by ciprofloxacin. These milestones underscored fluorine’s unique ability to modulate pharmacokinetic properties, including metabolic stability and membrane permeability.

The introduction of fluorine into heterocyclic frameworks often enhances electronic effects, conformational rigidity, and hydrogen-bonding capabilities. For instance, stereoselective fluorination of pyrrolidines can alter ring puckering and dipole interactions, as demonstrated in computational studies of fluorinated azetidine derivatives. Such properties have driven the incorporation of fluorinated motifs into over 30% of FDA-approved drugs, highlighting their indispensable role in drug design.

Emergence of 1-tert-butyl 2-methyl (2R,4S)-4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate in Chemical Research

1-tert-Butyl 2-methyl (2R,4S)-4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate has emerged as a critical intermediate in the synthesis of chiral fluorinated compounds. Its stereospecific structure—featuring a difluoromethoxy group at the 4-position and tert-butyl/methyl carbamate protections—enables precise control over stereoelectronic properties. Recent scale-up efforts, such as copper-catalyzed difluoromethylation of alcohols using 2,2-difluoro-2-(fluorosulfonyl)acetic acid, have facilitated its production at multikilogram scales for antiviral research.

This compound’s significance lies in its role as a precursor for SARS-CoV-2 main protease (Mpro) inhibitors. The (2R,4S) configuration ensures optimal spatial orientation for target binding, while the difluoromethoxy group enhances metabolic stability by resisting oxidative degradation. Its synthetic versatility is further evidenced by applications in palladium-catalyzed C–H functionalization reactions, enabling the construction of complex pyrrolidine-based architectures.

Positioning Within the Broader Class of Functionalized Pyrrolidines

Functionalized pyrrolidines are a privileged scaffold in drug discovery due to their conformational diversity and biocompatibility. The incorporation of fluorinated substituents, such as the difluoromethoxy group, introduces unique physicochemical properties. For example:

Compared to non-fluorinated analogs, 1-tert-butyl 2-methyl (2R,4S)-4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate exhibits enhanced hydrogen-bond acceptor capacity due to the electron-withdrawing nature of the difluoromethoxy group. This makes it particularly valuable in asymmetric catalysis and enzyme inhibition studies, where precise steric and electronic tuning is required.

Scientific Relevance of Stereospecific Difluoromethoxy-Containing Compounds

The stereochemical integrity of (2R,4S)-configured pyrrolidines is paramount for their biological and catalytic activity. The difluoromethoxy group’s axial or equatorial orientation directly influences molecular recognition processes. For instance:

- Conformational Effects : In azetidine derivatives, C–F⋯N⁺ charge-dipole interactions stabilize specific ring puckers, altering binding affinities.

- Hydrogen-Bonding Modulation : The difluoromethoxy group’s polarized C–F bonds can act as weak hydrogen-bond acceptors, competing with traditional oxygen-based motifs.

- Synthetic Precision : Asymmetric synthesis routes, such as silver-mediated oxidative trifluoromethylation, ensure high enantiomeric excess (>99% ee) for the (2R,4S) isomer.

These stereospecific attributes have enabled the compound’s use in fragment-based drug discovery, particularly for targets requiring chiral fluorinated building blocks. Recent studies also highlight its utility in synthesizing macrocyclic fluorinated peptides, expanding applications beyond small-molecule therapeutics.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2R,4S)-4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19F2NO5/c1-12(2,3)20-11(17)15-6-7(19-10(13)14)5-8(15)9(16)18-4/h7-8,10H,5-6H2,1-4H3/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBKIBFMXIQAEU-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)OC)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions:

- Catalyst: Copper(I) iodide (CuI)

- Solvent: Tetrahydrofuran (THF)

- Temperature: 0°C to room temperature

- Reaction time: Overnight

General Procedure:

- The protected amino alcohol is dissolved in THF.

- F(SO2)CF2CO2H is added dropwise at 0°C.

- The mixture is stirred at room temperature for 12–16 hours.

- Work-up involves extraction with ethyl acetate, washing with water and brine, drying over sodium sulfate, and concentration.

Yield Data:

| Compound | Difluoromethylation Yield | Remarks |

|---|---|---|

| 3r | 43.5% | Boc-protected |

| 3u | 39.4% | Fmoc-protected |

Deprotection and Functional Group Transformation

Post-difluoromethylation, deprotection of the protecting groups is performed:

- Boc groups : Deprotected with acetyl chloride in methanol.

- Cbz groups : Removed via catalytic hydrogenation using Raney nickel followed by palladium-catalyzed hydrogenolysis.

- Reaction precautions : Overheating must be avoided due to hydrolysis of the CHF2O group.

Deprotection yields:

- Boc deprotection: Typically high, around 60–70%

- Cbz deprotection: Complete removal with minimal side products after two-step hydrogenolysis.

Saponification and Final Functionalization

The ester groups are hydrolyzed to carboxylic acids via saponification:

- Reagents: Aqueous NaOH or KOH

- Conditions: Reflux in aqueous alcohol

- Yield: Good to excellent (up to 85%)

Subsequently, the acid groups are functionalized further, such as converting to chloromethyl esters, which are useful intermediates for nucleophilic substitution reactions.

| Functionalization | Typical Yield | Notes |

|---|---|---|

| Chloromethyl ester | ~50% | For further derivatization |

Scale-Up and Practical Considerations

The synthesis has been optimized for multigram scale (10–30 g), emphasizing:

- Use of commercially available amino alcohols

- Tolerance of various protecting groups

- Mild reaction conditions

- Avoidance of harsh reagents to prevent CHF2O group hydrolysis

Key notes:

- Evaporation must be carefully controlled to prevent hydrolysis.

- Catalytic hydrogenation steps require removal of sulfur contaminants.

- The overall process is adaptable for modifications to generate diverse derivatives.

Summary of the Preparation Method

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl 2-methyl (2R,4S)-4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy group or the carboxylate groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Alkoxides, amines, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Anticancer Properties

Research has shown that derivatives of pyrrolidine compounds exhibit significant anticancer activity. A study published in the Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of pyrrolidine derivatives, including those similar to 1-tert-butyl 2-methyl (2R,4S)-4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate. These compounds were found to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

CFTR Modulation

Recent investigations have identified pyrrolidine derivatives as potential correctors for cystic fibrosis transmembrane conductance regulator (CFTR) dysfunction. The compound's structural features may enhance its ability to modulate CFTR activity, thereby improving chloride ion transport in affected cells. This application is critical for developing therapies for cystic fibrosis patients .

Neurological Effects

Pyrrolidine derivatives have also been studied for their neuroprotective effects. The compound may exhibit properties that protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases .

Case Studies

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-methyl (2R,4S)-4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethoxy group can enhance binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The table below summarizes key analogs and their structural differences:

*Calculated based on molecular formula C₁₂H₁₉F₂NO₅.

Key Observations:

- Substituent Effects : The difluoromethoxy group in the target compound offers a balance of lipophilicity and electron-withdrawing character , distinct from the polar hydroxyl (-OH) group in and the highly electronegative trifluoromethyl (-CF₃) group in .

- Stereochemical Impact : The (2R,4S) configuration contrasts with (2S,4R) analogs (e.g., ), which may exhibit divergent binding modes in biological systems.

Biological Activity

1-tert-butyl 2-methyl (2R,4S)-4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate is a compound with significant potential in medicinal chemistry and pharmacology. Its unique structure, characterized by a pyrrolidine core and difluoromethoxy substituent, suggests diverse biological activities. This article explores its biological activity based on available research findings, case studies, and data tables.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₁₉F₂N₁O₅ |

| Molecular Weight | 295.28 g/mol |

| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2R,4S)-4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate |

| PubChem CID | 86775348 |

| Appearance | Liquid |

| Storage Temperature | 4 °C |

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The difluoromethoxy group may enhance lipophilicity, facilitating membrane permeability and potential interactions with lipid membranes or specific protein targets.

Antimicrobial Activity

A study investigating the antimicrobial properties of related pyrrolidine derivatives revealed that these compounds exhibit significant antibacterial activity against various strains of bacteria. The presence of the difluoromethoxy group is hypothesized to contribute to this activity by enhancing binding affinity to bacterial cell membranes.

Anticancer Properties

Recent research has highlighted the potential anticancer effects of pyrrolidine derivatives. In vitro studies showed that similar compounds induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. The specific mechanism by which 1-tert-butyl 2-methyl (2R,4S)-4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate exerts its anticancer effects remains to be fully elucidated.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties. In models of neurodegenerative diseases, pyrrolidine derivatives have been shown to inhibit oxidative stress and reduce neuroinflammation. This activity could be beneficial in conditions such as Alzheimer's disease or Parkinson's disease.

Case Studies

-

Antimicrobial Efficacy

- A study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of various pyrrolidine derivatives, including those with difluoromethoxy substituents. Results indicated a notable reduction in bacterial growth for compounds similar to 1-tert-butyl 2-methyl (2R,4S)-4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate against resistant strains like MRSA.

-

Cancer Cell Line Studies

- Research conducted on human cancer cell lines demonstrated that treatment with pyrrolidine derivatives led to significant cell death compared to controls. The study emphasized the importance of structural modifications in enhancing cytotoxicity.

-

Neuroprotection Research

- In a mouse model of Alzheimer's disease, administration of related pyrrolidine compounds resulted in improved cognitive function and reduced amyloid plaque formation. These findings suggest a promising role for such compounds in neurodegenerative disease management.

Q & A

Basic Questions

Q. What are the key steps for synthesizing 1-tert-butyl 2-methyl (2R,4S)-4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate, and what reaction conditions are critical for stereochemical control?

- Methodological Answer : Synthesis typically involves multi-step protocols, including protection/deprotection of functional groups and stereoselective reactions. For example, tert-butyl and methyl ester protections are introduced via Boc (tert-butoxycarbonyl) and methyl esterification under anhydrous conditions. The difluoromethoxy group at the 4-position may be introduced via nucleophilic substitution or oxidation-reduction sequences. Critical conditions include:

- Use of chiral auxiliaries or catalysts to maintain (2R,4S) stereochemistry.

- Low-temperature reactions (e.g., −78°C with LDA in THF/hexane) for enolate formation to avoid racemization .

- Purification via flash chromatography or recrystallization to isolate diastereomers .

Q. Which analytical techniques are most effective for characterizing the stereochemical purity of this compound?

- Methodological Answer :

- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., Chiralpak® columns) with mobile phases optimized for pyrrolidine derivatives .

- NMR Spectroscopy : NMR distinguishes difluoromethoxy environments, while NMR NOESY correlations confirm spatial arrangements of substituents .

- Polarimetry : Measures optical rotation to verify enantiomeric excess (ee) ≥ 95% .

Q. How should this compound be stored to ensure long-term stability, and what degradation products are likely under suboptimal conditions?

- Methodological Answer :

- Storage : −20°C under inert gas (Ar/N) in amber vials to prevent hydrolysis of the ester groups or oxidation of the difluoromethoxy moiety .

- Degradation Pathways : Hydrolysis of the tert-butyl ester under acidic/alkaline conditions yields carboxylic acid derivatives. Thermal stress may induce decarboxylation or racemization at the 2R/4S centers .

Advanced Research Questions

Q. How does the (2R,4S) stereochemistry influence the compound’s reactivity in nucleophilic substitution or cyclization reactions?

- Methodological Answer : The stereochemistry dictates steric and electronic environments:

- Nucleophilic Substitution : The 4-(difluoromethoxy) group’s axial/equatorial orientation affects accessibility for SN2 reactions. Computational modeling (DFT) predicts transition-state geometries and regioselectivity .

- Cyclization : Intramolecular reactions (e.g., lactam formation) are sterically hindered by the tert-butyl group, requiring optimized solvent polarity (e.g., DMF vs. THF) and temperature .

Q. What computational strategies can predict the compound’s physicochemical properties and guide synthetic optimization?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) models dipole moments and frontier molecular orbitals to predict solubility and reactivity .

- QSPR Models : Relate molecular descriptors (e.g., LogP, polar surface area) to experimental data for property prediction .

- Reaction Path Sampling : ICReDD’s workflow combines quantum mechanics and machine learning to screen optimal catalysts/solvents .

Q. How can conflicting data on reaction yields or stereochemical outcomes be resolved in multi-step syntheses?

- Methodological Answer :

- Reproducibility Checks : Validate reaction parameters (e.g., anhydrous conditions, catalyst lot variability) .

- In Situ Monitoring : Use techniques like ReactIR or LC-MS to track intermediates and identify side reactions (e.g., epimerization) .

- Design of Experiments (DoE) : Statistically optimize variables (temperature, stoichiometry) to isolate critical factors affecting yield/ee .

Q. What methodologies are recommended for scaling up the synthesis while maintaining stereochemical integrity?

- Methodological Answer :

- Continuous Flow Chemistry : Enhances heat/mass transfer for exothermic steps (e.g., LDA-mediated deprotonation) .

- Crystallization-Induced Diastereomer Transformation (CIDT) : Enriches enantiopurity via selective crystallization of diastereomeric salts .

- Process Analytical Technology (PAT) : Real-time monitoring ensures consistency in critical quality attributes (CQAs) during scale-up .

Q. How can this compound serve as a precursor in drug discovery, particularly for protease inhibitors or kinase-targeted therapies?

- Methodological Answer :

- Protease Inhibitors : The pyrrolidine scaffold mimics peptide bonds; the difluoromethoxy group enhances metabolic stability. Structure-activity relationship (SAR) studies modify the 2-methyl ester to optimize binding .

- Kinase Inhibitors : Functionalization at the 4-position (e.g., introducing aryl groups via Suzuki coupling) tailors selectivity for ATP-binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.